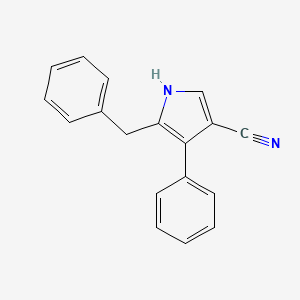

5-Benzyl-4-phenyl-pyrrole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-4-phenyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c19-12-16-13-20-17(11-14-7-3-1-4-8-14)18(16)15-9-5-2-6-10-15/h1-10,13,20H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKIIARHQTZYLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=CN2)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Methodologies

Methodological Considerations for High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterizing 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile Analogs

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In ¹H NMR spectroscopy, the proton signals for the benzyl (B1604629), phenyl, and pyrrole (B145914) moieties are expected in distinct regions of the spectrum. The five protons of the phenyl group and the five protons of the benzyl group's aromatic ring would typically appear as complex multiplets in the aromatic region (δ 7.0-7.5 ppm). The methylene (B1212753) (CH₂) protons of the benzyl group would likely resonate as a singlet around δ 4.0-5.0 ppm. rsc.org The pyrrole ring protons, specifically the N-H proton and the C2-H proton, are also characteristic. The N-H proton signal is often broad and can appear over a wide chemical shift range (δ 8.0-12.0 ppm) depending on the solvent and concentration, while the C2-H proton would be a singlet in the pyrrole region of the spectrum.

¹³C NMR spectroscopy complements the proton data. The carbonitrile (C≡N) carbon is typically observed in the δ 115-125 ppm range. rsc.org The aromatic carbons of the phenyl and benzyl groups would generate a series of signals between δ 125-140 ppm. The sp² carbons of the pyrrole ring have distinct chemical shifts, and the methylene bridge carbon (CH₂) would be found in the aliphatic region, typically around δ 30-40 ppm.

For unambiguous assignment, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling, for instance, within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the CH₂ and aromatic C-H units.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity of the entire molecule, for example, by showing correlations from the methylene protons to the carbons of the pyrrole ring and the benzyl-aromatic ring, and from the pyrrole protons to the carbons of the adjacent phenyl and benzyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted values based on data from analogous structures.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole N-H | ~8.0 - 12.0 (broad s) | - |

| Pyrrole C2-H | ~6.5 - 7.5 (s) | ~120 - 130 |

| Pyrrole C3 | - | ~100 - 110 |

| Pyrrole C4 | - | ~125 - 135 |

| Pyrrole C5 | - | ~130 - 140 |

| Carbonitrile (C≡N) | - | ~117 |

| Benzyl CH₂ | ~4.0 (s, 2H) | ~35 |

| Phenyl & Benzyl Ar-H | ~7.0 - 7.5 (m, 10H) | ~126 - 140 |

Application of Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, intense band around 2220-2260 cm⁻¹ corresponds to the C≡N stretching vibration of the nitrile group. mdpi.com The N-H stretching vibration of the pyrrole ring would appear as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl methylene group would be observed just below 3000 cm⁻¹. The region from 1400-1600 cm⁻¹ is complex, containing C=C stretching vibrations from the aromatic and pyrrole rings. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The C≡N stretch is also Raman active. While the N-H stretch is typically weak in Raman, the symmetric vibrations of the aromatic rings and the C=C bonds of the pyrrole ring are expected to be prominent, providing a fingerprint of the molecular backbone. nih.gov

Table 2: Key Vibrational Frequencies for this compound This table presents expected frequency ranges based on known data for constituent functional groups.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|

| N-H Stretch (Pyrrole) | 3200 - 3500 (Broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 (Medium) | Strong |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 (Medium) | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2260 (Sharp, Strong) | Strong |

| Aromatic/Pyrrole C=C Stretch | 1400 - 1600 (Multiple Bands) | Strong |

| C-H Bend | 1350 - 1480 (Variable) | Medium |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 (Strong) | Weak |

Mass Spectrometric Techniques for Structural Confirmation and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and investigating the fragmentation pathways of a molecule, which aids in its structural confirmation. For this compound (C₁₈H₁₄N₂), the exact molecular weight is 258.1157 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 258. A key fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic bond to form the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. nih.gov The loss of a benzyl radical would result in a fragment ion at m/z 167 (M - 91). Other potential fragmentations include the loss of a hydrogen atom (M-1), the loss of HCN (m/z 27) from the pyrrole ring, and cleavages associated with the phenyl substituent. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy. rsc.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Identity | Notes |

|---|---|---|

| 258 | [C₁₈H₁₄N₂]⁺˙ (Molecular Ion) | Parent ion peak |

| 181 | [M - C₆H₅]⁺ | Loss of phenyl radical |

| 167 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles. mdpi.com

This analysis would unambiguously confirm the connectivity of the atoms and reveal the solid-state conformation of the molecule. Key structural parameters of interest would include the planarity of the pyrrole ring and the dihedral angles between the plane of the pyrrole ring and the attached phenyl and benzyl groups. mdpi.com This information is crucial for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the pyrrole N-H group and π-π stacking between the aromatic rings. Since the parent molecule is achiral, it will crystallize in a centrosymmetric or non-chiral space group. researchgate.net

Table 4: Illustrative Data Obtainable from X-ray Crystallography This table shows the type of parameters determined by this method, not specific data for this compound.

| Parameter | Description | Example Value Range |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice | Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal | e.g., P2₁/n, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the unit cell | Å and degrees (°) |

| Bond Lengths | The distance between bonded atoms | e.g., C-C (~1.54 Å), C=C (~1.34 Å) |

| Bond Angles | The angle between three connected atoms | e.g., ~109.5° (sp³), ~120° (sp²) |

| Torsion (Dihedral) Angles | The angle between two planes defined by atoms | Describes conformation (e.g., orientation of phenyl ring) |

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for instance, by substitution on the benzylic methylene carbon or by synthesizing a derivative with atropisomerism (chirality arising from restricted rotation around a single bond), then chiroptical spectroscopic methods would become essential. rsc.org

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org

Electronic Circular Dichroism (ECD) , measured in the UV-Visible region, would provide information about the stereochemistry of the electronic transitions. It is a powerful tool for assigning the absolute configuration of chiral molecules by comparing experimental spectra to those predicted by quantum chemical calculations. nih.gov

Vibrational Circular Dichroism (VCD) , the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation. VCD is highly sensitive to the three-dimensional structure and conformation of a molecule in solution. nih.gov

For a chiral derivative of this compound, these techniques could be used to confirm the synthesis of a single enantiomer or to determine the enantiomeric excess (e.e.) in a mixture of enantiomers. The sign and magnitude of the CD signals are unique to each enantiomer, allowing for their differentiation and quantification. cas.czrsc.org

Theoretical and Computational Studies of 5 Benzyl 4 Phenyl Pyrrole 3 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide information about electron distribution, molecular orbital energies, and other key electronic properties that govern reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of medium-sized organic molecules like 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile.

A DFT analysis would involve calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the electron-withdrawing nature of the nitrile group (-CN) and the electron-rich pyrrole (B145914) and phenyl rings would create a complex electronic landscape. DFT calculations could precisely map this, identifying regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Quantifies the molecule's overall polarity |

Note: The values in this table are illustrative and represent typical results that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate results, though often at a greater computational expense than DFT.

These methods would be employed to determine the precise ground state geometry of this compound. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The resulting bond lengths, bond angles, and dihedral angles are fundamental for understanding its three-dimensional structure. Furthermore, highly accurate single-point energy calculations using a method like CCSD(T) could serve as a benchmark for less computationally demanding methods.

Conformational Analysis and Potential Energy Surfaces

The benzyl (B1604629) and phenyl groups in this compound can rotate relative to the central pyrrole ring. This conformational flexibility is best understood by mapping the potential energy surface (PES). A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry.

A conformational analysis would involve systematically rotating the key dihedral angles (e.g., the C-C bond connecting the benzyl group to the pyrrole) and calculating the energy at each step. This would identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). Such a study would reveal whether the molecule is likely to exist in a single, well-defined shape or as an ensemble of different conformers.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics.

An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal its dynamic nature. It could show how the phenyl and benzyl groups move and interact with their environment. Furthermore, by simulating a system with multiple molecules, one could study intermolecular interactions, such as π-π stacking between the aromatic rings, which are crucial for understanding the material properties of the compound in a solid state.

Prediction of Spectroscopic Parameters

Computational methods are also highly effective at predicting various spectroscopic properties, which can be invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the positions and intensities of peaks in the IR spectrum. This would help in identifying characteristic vibrations, such as the C≡N stretch of the nitrile group and the N-H stretch of the pyrrole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared to experimental NMR spectra to aid in structure elucidation and assignment.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. This would provide information about the conjugated π-system of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

| IR | ν(C≡N) | ~2230 cm⁻¹ |

| IR | ν(N-H) | ~3400 cm⁻¹ |

| ¹³C NMR | δ (C≡N) | ~118 ppm |

| ¹H NMR | δ (N-H) | ~8.5 ppm |

| UV-Vis (TD-DFT) | λmax | ~310 nm |

Note: These are typical, expected values for the functional groups present in the molecule and serve as an illustration of what a computational study would predict.

Computational Investigation of Reaction Mechanisms Involving this compound and its Synthetic Precursors

Theoretical calculations are instrumental in mapping out the pathways of chemical reactions. For the synthesis of this compound, computational studies could elucidate the mechanism of its formation. For instance, if the synthesis involves a multi-component reaction, calculations could identify the transition states of each step, determine the activation energies, and thereby predict the most likely reaction pathway.

By modeling the reaction of the synthetic precursors, chemists can gain a deeper understanding of the factors that control the reaction's outcome and efficiency. This knowledge can then be used to optimize reaction conditions to improve yields and reduce the formation of byproducts. For example, a common synthesis of substituted pyrroles is the Knorr pyrrole synthesis or variations thereof. A computational study could model the key condensation and cyclization steps involved.

Structure-Reactivity Relationship Studies in Non-Biological Contexts for this compound Derivatives

The chemical reactivity of this compound and its derivatives is dictated by the interplay of the pyrrole core and its substituents. The synthesis and functionalization of such highly substituted pyrroles present a challenge in terms of regioselectivity and reactivity control. thieme-connect.deepa.gov

The pyrrole nucleus itself is an aromatic system, but its reactivity is significantly modulated by the attached functional groups. pageplace.de The presence of bulky phenyl and benzyl groups at positions 4 and 5, respectively, can sterically hinder certain transformations. The carbonitrile group at the 3-position is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution but can activate it for nucleophilic attack or facilitate reactions at other positions. pageplace.de

Studies on polyfunctional pyrroles have explored the chemoselective transformation of various functional groups. scispace.com For derivatives of this compound, several non-biological reactions can be envisioned based on the general chemistry of substituted pyrroles:

N-Functionalization: The pyrrole nitrogen is a common site for reactions like N-alkylation or N-arylation, which can be achieved using various alkyl halides or arylboronic acids. uctm.edu The introduction of different substituents on the nitrogen can further modulate the electronic properties and reactivity of the entire molecule.

Reactions of the Nitrile Group: The carbonitrile group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine or participate in cycloaddition reactions to form other heterocyclic systems. nih.gov

Modification of the Phenyl and Benzyl Groups: The aromatic rings of the phenyl and benzyl substituents can undergo electrophilic substitution reactions, such as nitration or halogenation, although the conditions would need to be carefully controlled to avoid reaction at the pyrrole core.

Cross-Coupling Reactions: The pyrrole ring can be further functionalized through various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, if a suitable leaving group (e.g., a halogen) is introduced onto the ring. acs.org

The table below summarizes the expected influence of the substituents on the reactivity of the this compound core in non-biological contexts.

Interactive Data Table: Influence of Substituents on the Reactivity of the Pyrrole Core

| Substituent/Position | Type | Expected Influence on Reactivity | Potential Reactions |

| Pyrrole NH | Nucleophilic/Acidic | Site for substitution, acidity influenced by other groups. | Alkylation, Acylation, Arylation |

| 3-Carbonitrile | Electron-withdrawing | Deactivates ring to electrophilic attack; activates for nucleophilic reactions. | Hydrolysis, Reduction, Cycloadditions |

| 4-Phenyl | Electron-withdrawing (inductive), Steric bulk | Can influence regioselectivity of reactions on the pyrrole ring. | Electrophilic substitution on the phenyl ring. |

| 5-Benzyl | Electron-donating (inductive), Steric bulk | Can influence regioselectivity; provides steric hindrance. | Electrophilic substitution on the benzyl ring's phenyl group. |

The synthesis of polysubstituted pyrroles often involves multicomponent reactions or cascade reactions to build the complex scaffold in an efficient manner. nih.govrsc.org The specific arrangement of substituents in this compound suggests that it could be a product of such a convergent synthetic strategy. The subsequent chemical transformations of this scaffold would depend on the desired target structures and the chemoselectivity that can be achieved in the presence of its multiple functional groups. scispace.com

Derivatization and Functionalization Strategies for 5 Benzyl 4 Phenyl Pyrrole 3 Carbonitrile

Regioselective Functionalization of the Pyrrole (B145914) Ring in 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile

The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. pearson.comquora.com The nitrogen atom's lone pair of electrons is delocalized into the ring, significantly increasing its nucleophilicity compared to benzene (B151609). pearson.compearson.com In substituted pyrroles, the position of electrophilic attack is governed by the electronic and steric effects of the existing substituents.

For an unsubstituted pyrrole, electrophilic substitution preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4). echemi.comstackexchange.comslideshare.net This preference is attributed to the superior stabilization of the carbocation intermediate formed upon attack at the α-position, which can be delocalized over three resonance structures, compared to only two for β-attack. echemi.comstackexchange.com

In the case of this compound, the C4 and C5 positions are already occupied by a phenyl and a benzyl (B1604629) group, respectively. The C3 position is substituted with an electron-withdrawing nitrile group, which would disfavor electrophilic attack at the adjacent C2 and C4 positions. However, the powerful activating effect of the pyrrole nitrogen still directs electrophiles to the vacant α-position, which is C2. The C5 position is sterically hindered by the benzyl group. Therefore, electrophilic substitution reactions on the pyrrole ring of this compound are predicted to occur with high regioselectivity at the C2 position.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on the Pyrrole Ring

| Reaction Type | Reagent | Predicted Major Product |

| Halogenation | N-Bromosuccinimide (NBS) | 2-Bromo-5-benzyl-4-phenyl-pyrrole-3-carbonitrile |

| Nitration | HNO₃/Acetic Anhydride | 2-Nitro-5-benzyl-4-phenyl-pyrrole-3-carbonitrile |

| Sulfonation | SO₃/Pyridine | 5-Benzyl-4-phenyl-2-sulfonyl-pyrrole-3-carbonitrile |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 2-Acetyl-5-benzyl-4-phenyl-pyrrole-3-carbonitrile |

Transformations of the Nitrile Group in this compound

The nitrile group at the C3 position is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the molecular diversity accessible from the parent compound.

Hydrolysis to Carboxylic Acids and Esters

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be achieved under either acidic or basic conditions. stackexchange.com

Under acidic conditions, the nitrile is heated with an aqueous acid solution, such as hydrochloric or sulfuric acid. umich.edu The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. stackexchange.com For this compound, this would yield 5-benzyl-4-phenyl-1H-pyrrole-3-carboxylic acid.

Alkaline hydrolysis involves heating the nitrile with an aqueous base like sodium hydroxide. umich.edu This initially produces a carboxylate salt and ammonia (B1221849). umich.edu Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. umich.edu The resulting carboxylic acid can then be esterified through standard methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst. In some cases, in situ hydrolysis of related ester groups to carboxylic acids has been demonstrated in flow chemistry systems for pyrrole synthesis. researchgate.netnih.gov

Table 2: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Intermediate | Final Product |

| Acid-Catalyzed | H₂O, H₂SO₄ (aq), heat | Amide | Carboxylic Acid |

| Base-Catalyzed | 1. NaOH (aq), heat 2. H₃O⁺ | Carboxylate Salt | Carboxylic Acid |

Reduction to Amines

The nitrile group can be reduced to a primary amine, providing a key building block for further derivatization. A variety of reducing agents can accomplish this transformation. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reagent for the reduction of nitriles to primary amines. quora.com Catalytic hydrogenation using reagents like Raney nickel or platinum oxide is also a common method. More modern and selective reagents such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) have also been shown to be effective for the reduction of a wide array of nitriles. quora.com

Alternatively, partial reduction of the nitrile to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H). This has been demonstrated in the synthesis of pyrrole-based drug candidates, where a pyrrole-3-carbonitrile was reduced to the corresponding carbaldehyde. nih.gov This aldehyde can then be converted to a variety of amine-containing structures via reductive amination. nih.gov

Cycloaddition Reactions of the Nitrile Functionality

While the carbon-nitrogen triple bond of a nitrile is generally less reactive as a dipolarophile or dienophile compared to carbon-carbon multiple bonds, it can participate in cycloaddition reactions under certain conditions. Unactivated nitriles have been shown to participate in intramolecular Diels-Alder reactions, although this typically requires high temperatures. nih.gov

A more common approach involves the [3+2] cycloaddition of 1,3-dipoles with the nitrile group. For example, the reaction of a nitrile with an azide (B81097) can lead to the formation of a tetrazole ring. Another prominent example is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes to form isoxazolines. researchgate.netmdpi.com While less common with nitriles as the dipolarophile, it is conceivable that in situ generated nitrile oxides could react with the nitrile of this compound to form 1,2,4-oxadiazole (B8745197) derivatives, particularly with intramolecular strategies.

Modifications of the Benzyl and Phenyl Moieties in this compound

The benzyl and phenyl substituents on the pyrrole ring offer additional sites for functionalization through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on Phenyl and Benzyl Rings

Both the C4-phenyl and the C5-benzyl groups can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. pearson.comnih.gov The directing effects of the substituents on these rings will determine the regioselectivity of the substitution.

The phenyl group at C4 will direct incoming electrophiles to the ortho and para positions. The benzyl group at C5, being an alkyl substituent on its phenyl ring, is also an activating group and will similarly direct electrophiles to the ortho and para positions of its own aromatic ring.

However, it is crucial to consider the relative reactivity of these aromatic rings compared to the highly activated pyrrole ring. The pyrrole ring is significantly more nucleophilic than a benzene ring. pearson.com Therefore, to achieve selective functionalization on the phenyl or benzyl moieties, the more reactive C2 position of the pyrrole ring would likely need to be blocked first. If the reaction conditions are harsh enough, multiple substitutions could occur on both the pyrrole and the appended aromatic rings.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Phenyl and Benzyl Rings (Assuming Prior Blocking of Pyrrole C2)

| Ring | Substituent Effect | Predicted Position of Substitution |

| C4-Phenyl | Ortho, Para-directing | Ortho and Para to the pyrrole ring |

| C5-Benzyl (on its phenyl ring) | Ortho, Para-directing | Ortho and Para to the methylene (B1212753) bridge |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to the aromatic moieties of this compound. The phenyl group at the C4 position and the benzyl group at the C5 position, as well as the pyrrole ring itself, can be targeted for such transformations, typically after appropriate pre-functionalization (e.g., halogenation).

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For a molecule like this compound, this reaction could be employed to introduce additional aryl or heteroaryl substituents. For instance, if a bromo- or iodo-substituent were present on the C4-phenyl ring, it could be coupled with a variety of arylboronic acids.

Studies on related pyrrole systems have demonstrated the feasibility of this approach. For example, the Suzuki-Miyaura coupling of 3-iodo-2-formyl-1-tosylpyrroles with various arylboronic acids proceeds efficiently in the presence of PdCl₂(dppf) as a catalyst. nih.gov This catalytic system is compatible with a wide range of arylboronic acids, including electron-rich, electron-poor, and hindered substrates. nih.gov Similarly, SEM-protected bromopyrroles have been successfully arylated under mild conditions using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base, yielding aryl-substituted pyrroles in moderate to excellent yields. ajol.info These examples suggest that a halogenated derivative of this compound would be a suitable substrate for Suzuki-Miyaura coupling to generate more complex biaryl structures.

Heck Reaction:

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide or triflate with an alkene. rsc.orgmdpi.com This reaction could be utilized to introduce alkenyl groups onto the aromatic rings of the target molecule. For instance, a bromo-substituted C4-phenyl ring could react with various alkenes to form stilbene-like derivatives. The amino Heck reaction, a variation of this process, has been used to synthesize 2,5-disubstituted pyrroles from alkynyl O-pentafluorobenzoyl oximes, indicating the pyrrole core's compatibility with such transformations. researchgate.net

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds from amines and aryl halides. mdpi.comwikipedia.org This reaction would be a powerful method to introduce primary or secondary amine functionalities onto the C4-phenyl or the C5-benzyl group of the target molecule, assuming prior halogenation. The development of various generations of catalyst systems has expanded the scope of this reaction to a wide array of amines and aryl coupling partners under increasingly mild conditions. mdpi.com Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be particularly effective for the coupling of primary amines with aryl iodides and triflates. mdpi.com

Heterocyclic Annulation Reactions Utilizing this compound as a Building Block

The pyrrole-3-carbonitrile moiety is a valuable synthon for the construction of fused heterocyclic systems. The nitrile group, often in conjunction with an adjacent functional group, can participate in various cyclization reactions to form new rings.

A key strategy involves the introduction of an amino group at the C2 position of the pyrrole ring, creating a 2-amino-3-cyanopyrrole scaffold. This intermediate is highly versatile for building fused pyridines and pyrimidines. For instance, cyclo-condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds like acetylacetone, ethyl cyanoacetate, or malononitrile (B47326) in the presence of an acid catalyst leads to the formation of substituted pyrrolo[2,3-b]pyridines. ajol.inforesearchgate.net Furthermore, reaction with urea (B33335) or thiourea (B124793) can be used to construct pyrrolo[2,3-d]pyrimidine systems. ajol.info

Another important annulation reaction is the Gewald reaction, which is used to synthesize 2-aminothiophenes. wikipedia.orgorganic-chemistry.org While typically involving a ketone, a cyanoester, and elemental sulfur, a modified approach could potentially utilize a derivative of this compound to construct a thieno[2,3-b]pyrrole system.

The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile, could also be envisioned. rsc.orgscielo.org.mx If a second nitrile group could be introduced onto the benzyl substituent, an intramolecular cyclization could lead to the formation of a fused pyridinone ring.

Synthesis of Advanced Materials Precursors from this compound

The unique electronic and photophysical properties of pyrrole-containing molecules make them attractive precursors for a variety of advanced materials, including conductive polymers and dyes.

Conductive Polymers:

Polypyrroles are a well-known class of conductive polymers. ajol.info The polymerization of pyrrole monomers, which can be achieved through chemical or electrochemical oxidation, results in a conjugated polymer backbone with inherent conductivity. researchgate.netnih.gov By incorporating functional groups onto the pyrrole monomer, the properties of the resulting polymer, such as solubility and redox potential, can be tuned. ajol.info this compound, with its extended conjugation and potential for further functionalization, could serve as a monomer for the synthesis of novel conductive polymers with tailored properties for applications in electronics and energy storage.

Dyes and Pigments:

Pyrrole derivatives are fundamental building blocks for many important classes of dyes and pigments, most notably porphyrins and phthalocyanines. wikipedia.orgnih.govresearchgate.net Porphyrins, composed of four pyrrole subunits linked by methine bridges, are essential in biological systems (e.g., heme and chlorophyll) and have found applications in photodynamic therapy and catalysis. wikipedia.orgnih.gov Phthalocyanines are synthetic analogues of porphyrins with a similar macrocyclic structure and are used as robust industrial dyes and pigments. researchgate.net

The synthesis of these macrocycles often involves the condensation of pyrrole precursors. wikipedia.orgresearchgate.net A highly functionalized pyrrole like this compound could be a valuable precursor for creating unsymmetrically substituted porphyrins or phthalocyanine (B1677752) analogues with specific electronic and photophysical properties, potentially for use in dye-sensitized solar cells or as NIR-absorbing dyes. mdpi.com

Potential Applications and Role As a Synthon in Non Biological Research

Investigation of 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile as a Component in Organic Materials Science

The inherent electronic properties of the pyrrole (B145914) ring, combined with the attached functional groups, make this compound a promising candidate for investigation in organic materials science. researchgate.net The electron-rich nature of the pyrrole core, along with the π-conjugated systems of the phenyl and benzyl (B1604629) groups, can be exploited for various applications. numberanalytics.com

Pyrrole-containing conjugated polymers and small molecules have been extensively studied for their use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgnih.govacs.org The performance of these materials is highly dependent on their molecular structure, which influences their optoelectronic properties. rsc.orgacs.org The introduction of different aromatic units to a pyrrole core allows for the tuning of these properties. rsc.org

The structure of this compound suggests that it could serve as a building block for novel materials with tailored optoelectronic characteristics. The phenyl and benzyl groups can enhance π-π stacking and charge transport, while the nitrile group, being electron-withdrawing, can influence the material's electron affinity and energy levels. The synthesis of polymers incorporating this pyrrole derivative could lead to materials with desirable properties for use in the active layers of OLEDs or OPVs. rsc.orgnih.govacs.org

Table 1: Representative Optoelectronic Properties of Pyrrole-Based Materials

| Compound/Polymer | Application | Key Optoelectronic Property |

| Pyrrolo[3,2-b]pyrrole (DHPP) Polymers | Organic Electronics | Tunable optical absorbance across the visible spectrum. rsc.org |

| 1,4-Dihydropyrrolo[3,2-b]pyrroles (DHPPs) | Organic Electronics | High-contrast anodically coloring electrochromes. nih.gov |

| Thieno[3,2-b]pyrrole-based Polymers | Organic Field-Effect Transistors (OFETs) | Hole mobility of up to 0.12 cm²/Vs. morressier.com |

| Pyrrole-terphenyl based molecules | Organic Light-Emitting Diodes (OLEDs) | Potential for high thermal and photochemical stability. jmaterenvironsci.com |

This table presents data for related pyrrole compounds to illustrate the potential of the pyrrole scaffold in optoelectronics.

Photochromic materials, which undergo reversible changes in color upon exposure to light, have applications in data storage, optical switches, and smart windows. While specific research on the photochromic properties of this compound is not available, the pyrrole scaffold is a known component in some photochromic systems. The extensive conjugation and the presence of aromatic substituents in the title compound could potentially lead to photo-responsive behavior upon suitable chemical modification.

Catalytic Applications and Ligand Development Based on this compound Derivatives

Pyrrole-based pincer ligands have been shown to form stable complexes with various transition metals, which can act as precursors for catalysts in a range of organic transformations. nih.govacs.orgacs.org These ligands are valued for their ability to create a stable coordination environment around the metal center. nih.gov The nitrogen atom of the pyrrole ring in this compound, along with potential coordinating sites on its substituents, could be utilized in the design of novel ligands.

Derivatives of this compound could be synthesized to incorporate phosphine (B1218219) or other coordinating groups, creating pincer-type ligands. These ligands could then be complexed with metals like iron, nickel, or ruthenium to generate catalysts for reactions such as cross-coupling, hydrogenation, or oxidation. nih.govacs.orgresearchgate.netresearchgate.net

Table 2: Examples of Pyrrole-Based Ligands and their Catalytic Applications

| Ligand Type | Metal Complex | Catalytic Application |

| Pyrrole-based PNP pincer ligand | Iron (Fe) | Precursors for new iron catalysts. nih.gov |

| Pyrrole-based pincer ligand | Nickel (Ni) | C-S cross-coupling reactions. acs.org |

| Pyrrole-based Schiff base | Ruthenium (Ru) | Oxidation of primary alcohols. researchgate.net |

| Pyrrole-diphosphine pincer | Iron (Fe) | Alkyne hydrosilylation and carbonyl hydrosilylation. utsa.edu |

This table provides examples of related pyrrole-based ligands and their uses to indicate the potential of the title compound in catalysis.

Role of this compound as a Key Intermediate in the Synthesis of Complex Organic Molecules

Pyrrole and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including natural products and pharmaceuticals. numberanalytics.comorientjchem.orguctm.edu The functional groups present in this compound offer multiple reaction sites for further chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for amide bond formation or further derivatization. The N-H of the pyrrole ring can be substituted, and the aromatic rings can undergo electrophilic substitution reactions. These potential transformations make this compound a valuable synthon for the construction of larger, more intricate molecular architectures. nih.govmdpi.com

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The aromatic rings and the nitrile group of this compound can participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding (via the N-H group), and dipole-dipole interactions. These interactions could be exploited to assemble the molecule into well-defined supramolecular structures like liquid crystals, gels, or molecular cages. The ability to form such ordered assemblies is of interest for applications in sensing, molecular recognition, and the development of new materials with unique properties.

Future Research Directions and Challenges in 5 Benzyl 4 Phenyl Pyrrole 3 Carbonitrile Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes for 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile

A primary challenge in modern organic synthesis is the development of manufacturing processes that are both efficient and environmentally responsible. Classical methods for pyrrole (B145914) synthesis, such as the Paal-Knorr reaction, often rely on harsh conditions and stoichiometric reagents. uctm.edu Future research is intensely focused on creating greener pathways to access compounds like this compound.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, which enhances atom economy, reduces waste, and shortens reaction times. researchgate.net The development of a one-pot, three-component synthesis for similar polysubstituted pyrroles from α-hydroxyketones, β-oxonitriles, and amines showcases a concise and efficient strategy that could be adapted for the target molecule. nih.govmdpi.com

Heterogeneous Catalysis: Replacing homogeneous acid or metal catalysts with solid, reusable alternatives is a cornerstone of green chemistry. Research has demonstrated the efficacy of recyclable heterogeneous catalysts like HZSM-5 and palladium on carbon (Pd/C) for synthesizing 4,5-substituted pyrrole-3-carbonitriles with excellent yields (up to 98%). researchgate.net Similarly, low-cost and commercially available aluminas have proven to be effective, reusable catalysts for N-substituted pyrrole synthesis, offering advantages in operational simplicity and catalyst stability. mdpi.comresearchgate.net

Eco-Friendly Solvents and Conditions: A significant push is being made to replace volatile and toxic organic solvents. Water has been successfully used as a solvent for the Paal-Knorr condensation using iron(III) chloride as a catalyst. organic-chemistry.org Other green alternatives include the use of lactic acid, which is less volatile and more easily recycled than traditional acetic acid. semanticscholar.org Furthermore, energy-efficient techniques such as ultrasound-assisted synthesis can increase reaction rates and avoid the need for high temperatures. semanticscholar.org

Table 1: Comparison of Synthetic Approaches for Substituted Pyrroles

| Feature | Traditional Methods (e.g., Classical Paal-Knorr) | Sustainable & Modern Methods |

| Catalyst | Homogeneous acids (e.g., acetic acid) | Heterogeneous, recyclable catalysts (e.g., HZSM-5, Alumina (B75360), Pd/C) researchgate.netmdpi.com |

| Solvent | Volatile organic solvents (e.g., toluene, acetic acid) | Green solvents (e.g., water, lactic acid) semanticscholar.orgorganic-chemistry.org |

| Efficiency | Often multi-step, lower atom economy | High atom economy, often one-pot (e.g., MCRs) researchgate.netnih.gov |

| Waste | Significant solvent and catalyst waste | Minimized waste, catalyst recycling researchgate.netresearchgate.net |

| Energy | Often requires high temperatures (reflux) | Milder conditions, use of ultrasound or microwave assistance semanticscholar.orgnih.gov |

Exploration of Novel Reactivity and Transformation Pathways for the Pyrrole-3-carbonitrile Scaffold

The this compound scaffold is rich in functional groups, offering numerous possibilities for further chemical modification. Future research will focus on exploring novel reactions to create diverse libraries of derivatives.

Scaffold Construction: Beyond traditional cyclization, modern methods like the [3+2] cycloaddition between electron-deficient alkenes and tosylmethyl isocyanides (TosMIC) provide a powerful route to construct highly substituted pyrrole rings. nih.gov

Functional Group Interconversion: The nitrile group is a particularly versatile synthetic handle. It can be readily transformed into other functional groups such as aldehydes, amides, or carboxylic acids, opening pathways to a wide range of new analogues. mdpi.com For instance, the reduction of the cyano group to a carbaldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) has been demonstrated in similar pyrrole systems. mdpi.com

Modern Activation Methods: Emerging techniques in synthetic chemistry, such as electrochemistry and photochemistry, offer new ways to activate molecules and forge chemical bonds under mild conditions. beilstein-journals.org Applying these methods to the pyrrole scaffold could unlock unprecedented transformations and reaction pathways that are difficult to achieve with traditional thermal methods.

Cross-Coupling and Annulation Reactions: The pyrrole ring can participate in various cross-coupling reactions to introduce further complexity. Additionally, the functional groups on the ring can be used to build fused heterocyclic systems, leading to novel polycyclic aromatic structures. The synthesis of complex 2,2′-bipyrroles demonstrates how these units can be linked to form larger, polyfunctionalized molecules. mdpi.com

Table 2: Potential Transformations of the Pyrrole-3-carbonitrile Scaffold

| Functional Group | Transformation Reaction | Resulting Functional Group | Potential Application |

| Nitrile (-CN) | Reduction (e.g., DIBAL-H) | Aldehyde (-CHO) | Precursor for further C-C bond formation mdpi.com |

| Nitrile (-CN) | Hydrolysis (acidic or basic) | Carboxylic Acid (-COOH) | Building block for amides, esters |

| Pyrrole N-H | N-Alkylation/N-Arylation | N-Substituted Pyrrole | Modulating electronic properties and solubility uctm.edu |

| Phenyl/Benzyl (B1604629) Rings | Electrophilic Aromatic Substitution | Substituted Aryl Groups | Fine-tuning steric and electronic properties |

| Entire Scaffold | Cycloaddition/Annulation | Fused Polycyclic Systems | Development of novel complex heterocycles mdpi.com |

Advanced Computational Modeling for Deeper Insights into this compound Behavior

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating the design of new compounds. For this compound, computational modeling can offer profound insights.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can build mathematical models that correlate a compound's structural features with its chemical or biological activity. nih.gov By applying techniques like Genetic Function Approximation (GFA) or Comparative Molecular Field Analysis (CoMFA), researchers can predict the properties of new derivatives before they are synthesized, saving time and resources. nih.gov

Molecular Docking: These simulations can predict the preferred orientation of the pyrrole derivative when bound to a larger molecule, such as a protein or a receptor. This is invaluable for designing molecules with specific binding properties for applications in materials science or medicinal chemistry. nih.gov

Density Functional Theory (DFT): DFT calculations can provide detailed information about the electronic structure of the molecule, including orbital energies, charge distribution, and bond strengths. This knowledge is crucial for understanding the molecule's reactivity, predicting the outcomes of chemical reactions, and explaining its photophysical properties.

Table 3: Application of Computational Techniques to Pyrrole Research

| Computational Technique | Information Gained | Application for this compound |

| 2D/3D-QSAR | Correlation of structural descriptors with chemical or biological properties. nih.gov | Predicting the impact of new substituents on desired properties. |

| Molecular Docking | Prediction of binding modes and affinities to target macromolecules. nih.gov | Guiding the design of derivatives for specific molecular recognition tasks. |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction energetics, spectroscopic properties. | Understanding reaction mechanisms and predicting spectral characteristics. |

| Molecular Dynamics (MD) | Conformational flexibility and system dynamics over time. | Simulating behavior in different environments (e.g., solvents, interfaces). |

Integration of this compound into Multicomponent Functional Systems

The unique structure of this compound makes it an attractive building block for the construction of larger, functional molecular systems.

Precursors for Functional Dyes: Related pyrrole-carbonitriles serve as key intermediates in the synthesis of advanced dyes like BODIPY (boron-dipyrromethene) and their analogues. nih.gov The specific substitution pattern of the target compound could lead to dyes with tailored photophysical properties, such as specific absorption and emission wavelengths.

Building Blocks for Conjugated Materials: The pyrrole ring is an electron-rich heterocycle, and when incorporated into a larger conjugated system, it can impart valuable electronic and optical properties. Future work could involve polymerizing this pyrrole derivative or using it in cross-coupling reactions to create oligomers and polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Synthesis of Complex Heterocycles: The compound can serve as a scaffold for creating intricate, multi-heterocyclic molecules. For instance, transformations can link it to other rings like furans, pyrimidines, or triazoles to build complex architectures with potential applications in materials science or as supramolecular hosts. acs.org

Addressing Scalability and Industrial Feasibility Challenges for Specialized Applications

Transitioning a synthetic route from a laboratory scale to industrial production presents significant hurdles. Addressing these challenges is crucial for any potential real-world application of this compound.

Catalyst Cost and Reusability: While noble metal catalysts like palladium and iridium can be highly effective, their cost is a major barrier to large-scale synthesis. researchgate.netdtu.dk A key challenge is to either minimize catalyst loading or develop robust, cheaper alternatives based on earth-abundant metals like iron or copper. organic-chemistry.org The use of heterogeneous catalysts that can be easily recovered and reused for multiple cycles is critical for improving process economics and sustainability. researchgate.netresearchgate.net

Process Optimization and Safety: Scaling up a reaction requires careful optimization of parameters such as temperature, pressure, and reaction time to ensure consistent yield and purity while maintaining safety. acs.org The heat management of exothermic reactions and the handling of potentially hazardous reagents become much more complex at an industrial scale.

Atom Economy and Waste Reduction: Industrial processes are increasingly scrutinized for their environmental impact. Syntheses with poor atom economy, which generate large amounts of waste, are not industrially viable. Therefore, routes like multicomponent reactions or those that minimize the use of protecting groups and purification steps are highly desirable. researchgate.netnih.gov The industrial production of pyrrole itself often uses solid acid catalysts like silica (B1680970) and alumina to react furan (B31954) with ammonia (B1221849), highlighting the industrial preference for catalytic, high-throughput methods. uctm.edu

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Benzyl-4-phenyl-pyrrole-3-carbonitrile to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires multi-step organic reactions, often involving Vilsmeier-Haack or Friedel-Crafts alkylation protocols. Key factors include:

- Catalyst Selection : Use of Lewis acids (e.g., AlCl₃) for regioselective benzylation .

- Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediate formation and purity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to isolate the final product .

- Yield Enhancement : Optimizing stoichiometry of benzyl chloride and phenylpyrrole precursors to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer: A combination of techniques is critical:

| Technique | Parameters | Utility |

|---|---|---|

| ¹H/¹³C NMR | 500 MHz, CDCl₃ solvent | Assigns aromatic protons (δ 7.2–7.8 ppm) and nitrile carbon (δ ~115 ppm) . |

| IR Spectroscopy | 2200 cm⁻¹ (C≡N stretch) | Confirms nitrile functionality . |

| Mass Spectrometry (EI-MS) | m/z [M⁺] calculated for C₁₈H₁₄N₂ | Validates molecular ion peak and fragmentation patterns . |

| HPLC | C18 column, acetonitrile/water (70:30) | Assesses purity (>98%) and detects trace impurities . |

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts or IR bands) for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., hindered rotation of benzyl groups) causing peak splitting .

- X-ray Crystallography : Resolves ambiguities by providing absolute stereochemistry and bond angles (e.g., torsion angles between pyrrole and phenyl rings) .

- DFT Calculations : Predicts theoretical NMR/IR spectra using Gaussian09 with B3LYP/6-31G(d) basis sets to cross-validate experimental data .

Q. What structural modifications to this compound enhance its bioactivity in pharmacological studies?

Methodological Answer: Modifications targeting electronic and steric effects:

- Electron-Withdrawing Groups : Introduce nitro (-NO₂) or fluoro (-F) substituents at the 4-phenyl position to improve binding to kinase targets (e.g., EGFR) .

- Heterocyclic Fusion : Replace benzyl with indole or pyridine moieties to enhance π-π stacking interactions in DNA intercalation assays .

- Solubility Optimization : Add polar groups (e.g., -SO₃H) or formulate as PEGylated nanoparticles for in vivo bioavailability studies .

Q. How can computational methods guide the design of this compound-based fluorophores?

Methodological Answer:

- TD-DFT Calculations : Predict absorption/emission wavelengths by modeling HOMO-LUMO gaps (e.g., λₑₘ ≈ 450 nm for cyano-substituted derivatives) .

- Molecular Dynamics (MD) Simulations : Assess stability in aqueous environments using AMBER force fields to optimize fluorophore brightness .

- Docking Studies : Screen against biological targets (e.g., β-amyloid plaques) using AutoDock Vina to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

Methodological Answer: Discrepancies may stem from:

- Reaction Scale : Smaller scales (<1 mmol) often report lower yields due to handling losses .

- Catalyst Purity : Commercial AlCl₃ may contain moisture; sublimation before use improves reproducibility .

- Workup Protocols : Incomplete extraction (e.g., using dichloromethane vs. ethyl acetate) affects isolated yields .

Recommendation : Replicate conditions from high-yield studies (e.g., inert atmosphere, anhydrous solvents) and document deviations rigorously .

Experimental Design

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound analogs?

Methodological Answer:

- MTT Assay : Screen against HeLa or MCF-7 cells (IC₅₀ < 10 µM suggests potency) .

- Apoptosis Markers : Flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .

- Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., CDK2 inhibition at 1–5 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.